molecular formula C5H7F3N2 B15258880 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B15258880
M. Wt: 152.12 g/mol
InChI Key: GTTQXDRJBBZUDK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydropyrimidine ring The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and a base such as DBU in acetonitrile at 35°C, yielding the desired product with high regioselectivity.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more cost-effective and scalable methods. One such method includes the reaction of 4-trifluoromethyl pyridine compounds with carbon dioxide under the action of strong bases like lithium diisopropylamide (LDA), followed by acidification to obtain the target compound . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the fully reduced tetrahydropyrimidine.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its high lipophilicity and stability differentiate it from other trifluoromethylated compounds, providing unique advantages in drug design and material science .

Properties

Molecular Formula

C5H7F3N2

Molecular Weight

152.12 g/mol

IUPAC Name

6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C5H7F3N2/c6-5(7,8)4-1-2-9-3-10-4/h3-4H,1-2H2,(H,9,10)

InChI Key

GTTQXDRJBBZUDK-UHFFFAOYSA-N

Canonical SMILES

C1CN=CNC1C(F)(F)F

Origin of Product

United States

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